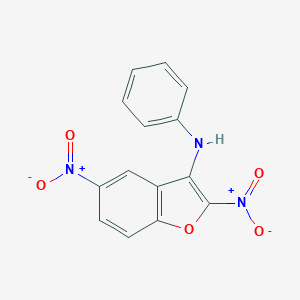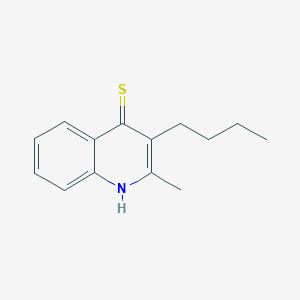![molecular formula C15H8Cl4N2OS B406251 2-(2,4-DICHLOROPHENYL)-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE](/img/structure/B406251.png)
2-(2,4-DICHLOROPHENYL)-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-DICHLOROPHENYL)-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE is a heterocyclic compound that features both oxadiazole and dichlorobenzyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENYL)-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE typically involves the reaction of 2,4-dichlorobenzyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized to produce the oxadiazole ring. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-(2,4-DICHLOROPHENYL)-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The dichlorobenzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted benzyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmaceutical intermediate for developing new drugs.
Industry: Possible applications in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(2,4-DICHLOROPHENYL)-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE involves its interaction with biological targets such as enzymes or receptors. The compound’s dichlorobenzyl groups may facilitate binding to hydrophobic pockets in proteins, while the oxadiazole ring can participate in hydrogen bonding or other interactions. These interactions can disrupt normal cellular processes, leading to antimicrobial or antifungal effects .
類似化合物との比較
Similar Compounds
- 2-[(2,4-Dichlorobenzyl)thio]acetohydrazide
- 2-(2,4-Dichlorobenzyloxy)benzaldehyde
- 2-[(2,4-Dichlorobenzyl)thio]-3-(4-methylphenyl)-4(3H)-quinazolinone
Uniqueness
2-(2,4-DICHLOROPHENYL)-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE is unique due to its combination of the oxadiazole ring and dichlorobenzyl groups, which confer specific chemical reactivity and biological activity.
特性
分子式 |
C15H8Cl4N2OS |
|---|---|
分子量 |
406.1g/mol |
IUPAC名 |
2-(2,4-dichlorophenyl)-5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H8Cl4N2OS/c16-9-2-1-8(12(18)5-9)7-23-15-21-20-14(22-15)11-4-3-10(17)6-13(11)19/h1-6H,7H2 |
InChIキー |
YPWRTCCFJTWPPD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![BUTYL 2-CHLORO-5-(5-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE](/img/structure/B406170.png)





![4-nitro-2-{5-phenyl-4-[3-(phenylsulfanyl)phenyl]-1H-imidazol-2-yl}phenol](/img/structure/B406178.png)

![5-Bromo-1-[[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione](/img/structure/B406181.png)




